
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone, also known as HMP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMP is a small molecule that belongs to the class of piperidine derivatives and has a molecular weight of 273.37 g/mol.
Mécanisme D'action
The exact mechanism of action of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been reported to enhance the activity of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter, and reduce the activity of glutamate, which is an excitatory neurotransmitter. This modulation of neurotransmitter activity is believed to contribute to the therapeutic effects of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone.
Biochemical and Physiological Effects
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been reported to produce several biochemical and physiological effects in animal models. It has been shown to reduce the severity and frequency of seizures, improve cognitive function, and reduce anxiety and depression-like behaviors. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has also been reported to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, making it an ideal candidate for studying the effects of drugs on the central nervous system. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is also stable and has a long shelf-life, making it easy to handle and store. However, one limitation of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone. One area of interest is the development of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone-based drugs for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone on the central nervous system. Additionally, the development of more efficient synthesis methods for (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone may lead to increased availability and lower costs, making it more accessible for research purposes.
Conclusion
In conclusion, (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is well-established, and it has been extensively studied for its potential use in the treatment of neurological disorders. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone modulates neurotransmitter activity in the central nervous system, producing several biochemical and physiological effects. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments, but its low solubility in water is a limitation. There are several future directions for research on (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone, including the development of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone-based drugs and the study of its long-term effects on the central nervous system.
Méthodes De Synthèse
The synthesis of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone involves the reaction of 2-hydroxy-5-methoxyacetophenone with 2-methylpiperidine in the presence of a reducing agent. The reaction results in the formation of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone as a white crystalline solid with a high purity level. The synthesis method of (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone is well-established and has been reported in several scientific studies.
Applications De Recherche Scientifique
(2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It has been reported to possess anticonvulsant, anxiolytic, and antidepressant properties. (2-Hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propriétés
IUPAC Name |
(2-hydroxy-5-methoxyphenyl)-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10-5-3-4-8-15(10)14(17)12-9-11(18-2)6-7-13(12)16/h6-7,9-10,16H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDYGYSGFARSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)
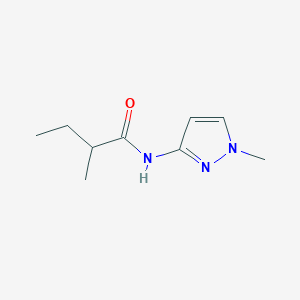

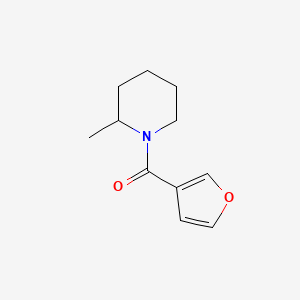
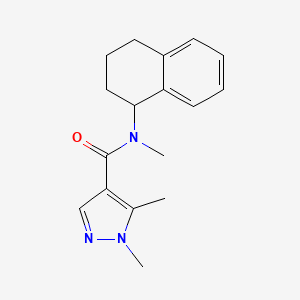
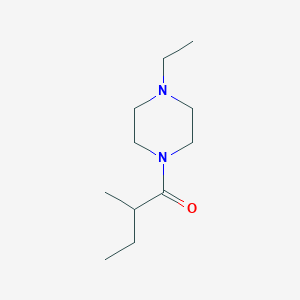
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-methylbutan-1-one](/img/structure/B7492689.png)
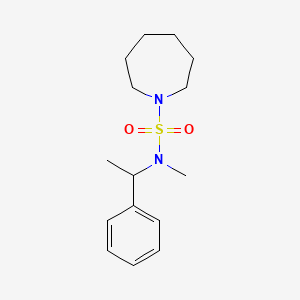

![N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B7492715.png)

![4-[[4-[2-(4-Fluorophenyl)-2-hydroxyethyl]-1,4-diazepan-1-yl]methyl]benzonitrile](/img/structure/B7492730.png)